molecular formula C17H19N5O6S2 B1240728 Cefobecin

Cefobecin

货号: B1240728
分子量: 453.5 g/mol
InChI 键: ZJGQFXVQDVCVOK-MSUXKOGISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefovecin is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefovecin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

科学研究应用

Treatment of Bacterial Infections

Cefovecin is indicated for the treatment of skin and soft tissue infections, including pyoderma, abscesses, and urinary tract infections in dogs and cats. Its broad-spectrum activity covers both gram-positive and gram-negative pathogens, making it effective against a variety of bacterial strains commonly encountered in veterinary practice.

Efficacy Studies

A study involving 354 dogs with superficial or deep pyoderma demonstrated that cefovecin was statistically non-inferior to amoxicillin/clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the latter . The drug's effectiveness was confirmed through clinical evaluations at 28 days post-treatment.

Table 1: Clinical Efficacy of Cefovecin vs. Amoxicillin/Clavulanic Acid

TreatmentEfficacy (%)
Cefovecin96.9
Amoxicillin/Clavulanic Acid92.5

Pharmacokinetics

Cefovecin's pharmacokinetic profile allows for sustained therapeutic levels following a single administration. Studies have shown that its half-life in dogs can exceed 7 days, supporting its use as a long-acting antibiotic . This is particularly beneficial in clinical settings where compliance with oral medication can be challenging.

Table 2: Pharmacokinetic Parameters of Cefovecin

ParameterValue
Half-life (dogs)>7 days
BioavailabilityNear 100%
AdministrationSubcutaneous

Usage in Nonhuman Primates

Research has explored the potential use of cefovecin in nonhuman primates, such as cynomolgus macaques and olive baboons. The pharmacokinetics observed were similar to those in dogs and cats, suggesting that cefovecin could be a viable option for treating bacterial infections in these animals, particularly given the difficulties associated with daily dosing .

Skin Infections in Dogs

In a multi-center study assessing cefovecin's effectiveness against skin infections, it was administered to dogs diagnosed with various conditions including pyoderma and wounds. The results indicated significant reductions in clinical signs associated with these infections after treatment .

Abscess Management in Cats

Cefovecin has also been effectively used for managing cat fight injuries and abscesses, which are common presentations in feline patients. A study reported that cefovecin was administered in cases where traditional oral antibiotics were less feasible due to compliance issues or the severity of the infection .

Safety Profile

Cefovecin has been shown to have a favorable safety profile when used as directed. Adverse reactions are rare but can include local injection site reactions or gastrointestinal disturbances . Monitoring during treatment is recommended to ensure patient safety.

化学反应分析

Chemical Stability and Degradation Pathways

Cefovecin demonstrates stability under standard storage conditions (6.2–7.5 pH, 25°C) but undergoes degradation under extreme environments:

  • Thermal decomposition : Exposure to heat (>100°C) or prolonged sunlight induces β-lactam ring cleavage, reducing antimicrobial efficacy .

  • Oxidative degradation : Reacts with strong oxidizing agents (e.g., peroxides), leading to sulfoxide formation at the thiazole sulfur .

  • Hydrolysis : The β-lactam ring is susceptible to hydrolysis in acidic or alkaline conditions, forming inactive metabolites .

Table 1: Stability Profile of Cefovecin

ConditionDegradation PathwayObserved By
Heat (>100°C)β-lactam ring cleavageSDS ( )
UV light exposurePhotodegradation of thiazoleSDS ( )
Strong oxidizersSulfur oxidationSDS ( )
Acidic/alkaline pHHydrolysis of β-lactam ringPharmacokinetics ( )

Plasma Protein Binding and Competitive Interactions

Cefovecin exhibits nonlinear pharmacokinetics due to high plasma protein binding (98.5% in dogs, 99.8% in cats) . This binding is saturable and competes with other protein-bound drugs:

Table 2: Protein Binding Interactions

Competing DrugEffect on Free CefovecinStudy
Carprofen↑ Free concentration (transient)Clinical data ( )
FurosemideDisplacement from albuminIn vitro ( )
KetoconazoleCompetitive bindingClinical data ( )

Incompatibilities and Hazardous Reactions

Cefovecin is incompatible with:

  • Strong oxidizing agents (e.g., hydrogen peroxide), leading to exothermic reactions .

  • High-concentration electrolytes , causing precipitation .

Table 3: Hazardous Reaction Conditions

Incompatible SubstanceObserved EffectSource
Strong oxidizersThermal decompositionSDS ( )
Alkaline solutionsHydrolysis and loss of activityPharmacokinetics ( )

Metabolic Inertness and Excretion

Cefovecin undergoes no hepatic metabolism in dogs or cats. Over 90% is excreted unchanged in urine and bile, with minimal enzymatic transformation . This lack of metabolic reactivity contributes to its long half-life (133–166 hours in dogs and cats) .

属性

分子式

C17H19N5O6S2

分子量

453.5 g/mol

IUPAC 名称

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10+/t9-,11+,15+/m0/s1

InChI 键

ZJGQFXVQDVCVOK-MSUXKOGISA-N

手性 SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O

规范 SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O

同义词

cefovecin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefobecin
Reactant of Route 2
Reactant of Route 2
Cefobecin
Reactant of Route 3
Reactant of Route 3
Cefobecin
Reactant of Route 4
Cefobecin
Reactant of Route 5
Cefobecin
Reactant of Route 6
Reactant of Route 6
Cefobecin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。